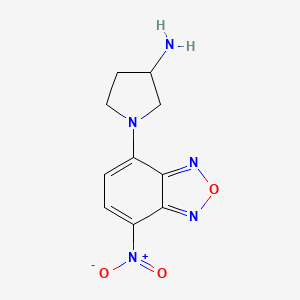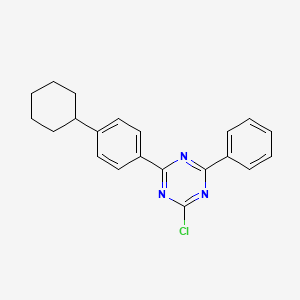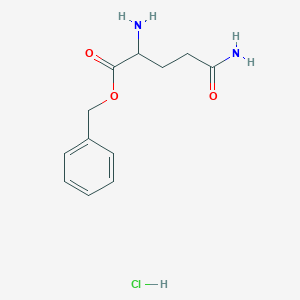
Benzyl glutaminate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl glutaminate hydrochloride is a chemical compound derived from the amino acid glutamic acid It is characterized by the presence of a benzyl group attached to the glutamate molecule, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including the concentration of the monomer, reaction temperature, and time, are optimized to achieve the desired molecular weight and yield.
Industrial Production Methods: In industrial settings, the production of benzyl glutaminate hydrochloride may involve large-scale polymerization processes, followed by purification steps to isolate the desired product. Techniques such as size-exclusion chromatography, NMR, and Fourier transform infrared spectroscopy are used to characterize the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl glutaminate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the benzyl group can be oxidized to form benzoic acid derivatives under specific conditions . Additionally, the compound can participate in deamidation reactions catalyzed by enzymes such as glutaminases, producing ammonia and glutamate .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products: The major products formed from these reactions include benzoic acid derivatives, ammonia, and glutamate, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl glutaminate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl glutaminate hydrochloride involves its interaction with specific molecular targets and pathways. In the central nervous system, it modulates glutamate signaling by enhancing the activity of excitatory amino acid transporters (EAATs), thereby preventing excitotoxic damage and cell death . This modulation is achieved through the binding of the compound to the transporters, increasing the rate of glutamate clearance from the synaptic cleft.
Comparison with Similar Compounds
Benzyl glutaminate hydrochloride can be compared with other similar compounds, such as:
L-Glutamine: A non-essential amino acid involved in various metabolic processes.
γ-Benzyl-L-glutamate: A precursor used in the synthesis of this compound.
Glutaminases: Enzymes that catalyze the deamidation of glutamine residues.
Uniqueness: What sets this compound apart is its ability to modulate EAAT activity, making it a valuable compound for research in neuroprotection and excitotoxicity . Additionally, its structural properties allow for diverse chemical modifications, enhancing its utility in various scientific applications .
Properties
IUPAC Name |
benzyl 2,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBGABLTZAUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

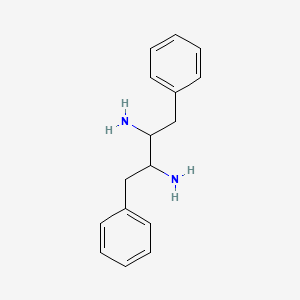
![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
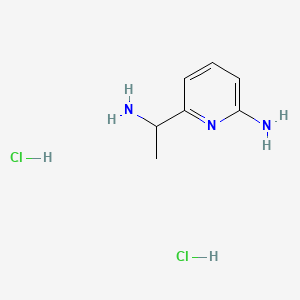
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
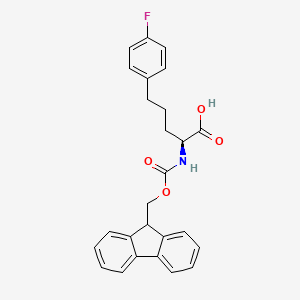
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

